5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid

Purity Quality Control Intermediate

Regiochemical impurity and unplanned deprotection steps in multi-step med-chem campaigns cause batch failures. This bifunctional intermediate resolves that risk. - Pre-installed 5-position BOC-piperazine ensures regiochemical fidelity for androgen receptor antagonist and SHP2 degrader synthesis. - Orthogonal carboxylic acid enables direct resin loading or E3 ligase conjugation without N-BOC cleavage. - Supplied at >98% purity, eliminating in-house purification and shortening development timelines by an estimated 4-8 weeks.

Molecular Formula C17H21N3O4
Molecular Weight 331.4 g/mol
Cat. No. B12852344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid
Molecular FormulaC17H21N3O4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C17H21N3O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)13-5-4-12(11-18)14(10-13)15(21)22/h4-5,10H,6-9H2,1-3H3,(H,21,22)
InChIKeyXCQFZTSHCDFCKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic Acid: Bifunctional Building Block Overview


5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid (CAS 1980044-03-8) is a bifunctional organic building block that merges a tert-butyloxycarbonyl (BOC)-protected piperazine, a cyano group, and a benzoic acid moiety within a single scaffold . With a molecular weight of 331.37 g/mol and the formula C₁₇H₂₁N₃O₄, it is primarily employed as a versatile intermediate in the synthesis of kinase inhibitors, phosphatase degraders, and anti-androgen cyanophenyl derivatives [1]. Its protected amine and free carboxylic acid enable orthogonal synthetic elongation strategies that are difficult to achieve with deprotected or regioisomeric analogs.

1
Orthogonal elongation
BOC-protected piperazine and free carboxylic acid enable sequential amidation / N-functionalization without protection–deprotection cycles.
2
Defined regioisomer
5-substituted scaffold confirmed by NMR/HRMS; directly matches anti-androgen cyanophenyl pharmacophore requirements (US 6,673,799).
3
Multi-gram availability
Supplied with full characterization data; supports fragment library synthesis, PROTAC assembly, and process chemistry campaigns.

Why This Building Block Cannot Be Replaced by Common Analogs


Although numerous piperazine–benzoic acid derivatives are commercially available, replacing 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid with a close analog—such as its deprotected free amine (5-piperazin-1-yl-2-cyanobenzoic acid) or the methyl ester variant—frequently introduces regioisomeric impurities, compromises downstream coupling selectivity, or necessitates additional protection/deprotection steps that erode overall yield [1]. The position of the piperazine substitution on the phenyl ring (5- vs. 4-substitution) and the presence of the acid-labile BOC group are critical parameters that directly govern the compound’s reactivity in Buchwald–Hartwig aminations, amide bond formations, and solid-phase synthesis protocols [2]. Generic substitution without verifying these structural and purity specifications can lead to batch failures in multi-step medicinal chemistry campaigns.

Deprotected free amine analog
5-Piperazin-1-yl-2-cyanobenzoic acid may carry inorganic salts and regioisomeric impurities that compromise coupling selectivity and require additional protection steps, eroding overall yield.
4-Regioisomer (CAS 849237-14-5)
The 4-substituted isomer lacks biological activity in anti-androgen assays; substitution shifts the pharmacophore and may introduce false-negative screening results in SAR programs.
Methyl ester or other carboxyl derivatives
Ester variants require saponification before amide coupling, adding a step and risking cyano-group hydrolysis under basic conditions; direct procurement of the free acid avoids this incompatibility.

Quantitative Differentiation Evidence for Procurement


Assured High Purity Versus Unprotected Analogs

Reputable vendors supply 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid with a guaranteed purity of 98%, as verified by HPLC and NMR . In contrast, the unprotected 5-piperazin-1-yl-2-cyanobenzoic acid is often sold as a crude product or at lower purity grades (commonly 95–97%) due to its higher polarity and tendency to retain inorganic salts from deprotection steps . This 1–3% purity gap can represent a significant difference in downstream coupling efficiency when the acid is used as a limiting reagent in amide bond formations, directly affecting isolated yields of advanced intermediates.

Purity assurance
Data to verify
98% (HPLC)
Reported higher purity reduces side-product formation in amide couplings.
Vendor COA data; comparator unprotected amine typically 95–97%.
Purity Quality Control Intermediate

Defined Regiochemistry Confirmed by Structural Analysis

The title compound is unambiguously characterized as the 5-(piperazin-1-yl) regioisomer, a feature critical for on-target activity in anti-androgen cyanophenyl derivatives where the 4-substituted isomer shows markedly reduced binding [1]. Vendor-supplied certificates of analysis typically include ¹H/¹³C NMR and HRMS data that confirm the 5-position connectivity, distinguishing it from the 4-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid isomer, which is a common byproduct in SNAr-based syntheses. Procurement of the structurally validated 5-isomer eliminates the need for in-house regiochemical assignment, saving 2–4 weeks of analytical method development.

Regiochemical identity
Class-level inference
5-substituted regioisomer confirmed by NMR and HRMS; >99% regiochemical purity.
Supports SAR reproducibility and avoids false-negative biological results.
4-isomer shows markedly reduced anti-androgen binding (US 6,673,799).
Regiochemistry Structural Confirmation Crystallography

Preserved Boc Protection Avoids Yield Loss in Synthesis

Using the pre-installed N-Boc-piperazine building block avoids a wasteful deprotection–reprotection sequence. Starting from the free amine 5-piperazin-1-yl-2-cyanobenzoic acid, a typical Boc-protection step proceeds with only 65–80% yield [1]. By procuring the Boc-protected compound directly, chemists eliminate this low-yielding transformation, effectively gaining an additional 20–35% material throughput over a linear sequence. This advantage is particularly pronounced in solid-phase synthesis where Boc deprotection is the final step, and the free amine is immediately captured for on-resin diversification.

Effective yield
Class-level inference
20–35% higher effective yield vs. in-house Boc protection
Eliminates a low-yielding protection step, reducing material loss in scale-up.
Boc protection of free amine reported at 65–80% yield (Nature Protocols, 2016).
Protecting Group Strategy Synthetic Yield Process Chemistry

Enhanced Molecular Complexity for Fragment Library Synthesis

With a molecular weight of 331.37 g/mol and three distinctly reactive functional groups (carboxylic acid, cyano, and protected amine), the compound embodies a higher degree of functional-group complexity than simpler building blocks such as 2-cyanobenzoic acid (MW 147.13) or N-Boc-piperazine (MW 186.25) . This allows fragment library designers to rigidify hit fragments faster: a single amidation step installs the entire 5-(piperazin-1-yl)-2-cyanobenzoyl substructure, whereas using the individual components would require two separate reactions plus an SNAr coupling, at least doubling the synthetic investment per library member.

Step economy
Data to verify
≥50% reduction in synthetic steps per library member
Supports faster fragment library construction with single-step scaffold installation.
Versus sequential amidation/SNAr approach; vendor claims.
Fragment-Based Drug Design Molecular Complexity Library Synthesis

High-Value Research and Industrial Applications


Scalable Synthesis of Anti-Androgen Clinical Candidates

Process chemistry groups developing next-generation androgen receptor antagonists (e.g., for prostate cancer) routinely require multi-hundred-gram lots of the 5-(piperazino)-2-cyanophenyl scaffold with defined regiochemistry and >98% purity. The BOC-protected compound serves as the immediate precursor for late-stage N-functionalization as described in US Patent 6,673,799, where the 5-position piperazine is essential for biological activity [1]. Procuring this specific intermediate avoids in-house development of chiral or regioselective SNAr conditions, shortening the development timeline by an estimated 4–8 weeks.

Phosphatase Degrader PROTAC Assembly

The carboxylic acid handle of 5-(4N-BOCpiperazin-1-yl)-2-cyanobenzoic acid is ideally suited for conjugation to VHL or CRBN E3 ligase ligands via amide coupling, a key step in assembling bifunctional SHP2 phosphatase degraders. The compound's pre-installed BOC group remains stable during amidation and can be cleaved at the final stage to unmask the piperazine for subsequent cellular target engagement studies. Academic and biotech groups engaged in targeted protein degradation can order the compound in 5–25 g quantities from Apollo Scientific (Cat. No. OR400688) with full characterization data, enabling rapid PROTAC SAR exploration .

Fragment-Based Lead Generation Libraries

Medicinal chemistry CROs constructing fragment libraries for high-concentration biochemical screens benefit from the compound's three orthogonal reactive handles. A single coupling event introduces a rigid, three-dimensional scaffold that occupies a volume of ~280 ų (computed from the Connolly surface), roughly double that of a simple benzoic acid fragment. The compound's computed logP of 2.31 (Leyan) and TPSA of 93.87 Ų ensure compatibility with Rule-of-3 fragment metrics while providing ample vectors for growth into lead-like space .

Orthogonal Solid-Phase Peptide Mimetic Synthesis

In peptide mimetic programs where a piperazine ring serves as a constrained amino acid surrogate, the compound can be immobilized on Wang or 2-chlorotrityl chloride resin via its benzoic acid group. The BOC-protected piperazine remains intact during resin loading and can be selectively deprotected with TFA to generate a resin-bound secondary amine for subsequent diversification. This orthogonal strategy, validated in the synthesis of proteasome inhibitors, reduces solution-phase steps by 50% compared to a linear approach starting from 2-cyanobenzoic acid [2].

Application
Selection Property
Validation Focus
Anti-Androgen Lead Candidate Synthesis
Regiochemical fidelity, BOC protection
Confirm 5-substitution by NMR; HPLC purity review
Phosphatase Degrader PROTAC Assembly
Orthogonal handles (COOH, N-Boc)
Amide coupling efficiency; BOC stability during conjugation
Fragment-Based Lead Generation Libraries
Multi-functional scaffold, Rule-of-3 compliance
Fragment metrics (MW, logP, TPSA); synthetic tractability
Orthogonal Solid-Phase Peptide Mimetic Synthesis
Resin compatibility, orthogonal protection
Resin loading efficiency; TFA deprotection profile
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